Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[2.1.1]hexane core modified with a hydroxymethyl group at position 1, a methyl group at position 4, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
The bicyclo[2.1.1]hexane scaffold is notable for its rigid geometry, which is advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability . The Boc group is commonly used to protect amines during synthetic procedures, enabling selective functionalization .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-11(4)5-12(13,6-11)8-14/h14H,5-8H2,1-4H3 |
InChI Key |
OHVMMMYJNICHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with 2-azabicyclo[2.1.1]hexane derivatives , which serve as the core scaffold. These compounds are often derived from cyclization reactions of suitable precursors such as methylenecyclobutane or oxetane derivatives.
Key precursor: Methylenecyclobutane or oxetane derivatives are used as starting points, which undergo cyclization to form the bicyclic structure.
Preparation of carbamate intermediates: Iodine-promoted cyclization of methylenecyclobutane derivatives yields tricyclic carbamates, which are crucial intermediates for subsequent transformations.
Cyclization to Form the Bicyclic Core
The core bicyclic structure, 2-azabicyclo[2.1.1]hexane , is synthesized via I2-promoted cyclization of suitable precursors:
Method:
- React a methylenecyclobutane derivative with iodine (I2) in an appropriate solvent (e.g., acetonitrile or dichloromethane).
- The iodine acts as an electrophile, facilitating cyclization through radical or ionic pathways.
- This results in the formation of a tricyclic carbamate, which upon hydrolysis and oxidation yields the desired bicyclic amino acid derivative .
- Iodine (I2) in catalytic amounts.
- Reflux conditions or room temperature, depending on substrate reactivity.
- Use of solvents like acetonitrile or dichloromethane.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 1-position of the bicyclic core is introduced via nucleophilic substitution or hydroxyalkylation :
-
- Use of formaldehyde derivatives or hydroxymethylating agents such as paraformaldehyde or formalin in the presence of a base or acid catalyst.
- The reaction proceeds via nucleophilic attack on an activated position (e.g., the nitrogen or a suitable electrophilic site in the bicyclic structure).
-
- Starting from a protected amino alcohol intermediate, subsequent deprotection yields the free hydroxymethyl group.
- Mild basic conditions (e.g., NaOH or K2CO3).
- Solvent: water or alcohols.
- Temperature: room temperature to mild heating.
Protection and Functional Group Manipulation
To selectively functionalize the compound, protecting groups such as Boc (tert-butoxycarbonyl) are employed:
Boc protection of the amine is achieved by reacting the amino compound with Boc2O (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or sodium bicarbonate, under aqueous or organic conditions.
Carboxylate formation involves esterification or amidation steps, often using reagents like methyl iodide (MeI) or other alkylating agents, to install methyl or other alkyl groups at the carboxylate position.
Final Functionalization and Purification
Hydroxymethylation and esterification are achieved through reactions with methylating agents (e.g., methyl iodide) or fluoromethylating agents (e.g., Et3N×3HF for fluoromethylation).
Purification involves:
- Extraction with organic solvents like tert-butyl methyl ether (tBuOMe).
- Washing with water and drying over anhydrous sodium sulfate.
- Evaporation under reduced pressure.
- Final purification via distillation or recrystallization.
Summary of Key Reaction Steps and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | I2 | Reflux or room temperature | Formation of bicyclic core |
| Hydroxymethylation | Formaldehyde derivatives | Mild base, water/ethanol | Introduction of hydroxymethyl group |
| Protection | Boc2O | Aqueous base, room temperature | Amine protection |
| Alkylation | MeI or fluoromethylating agents | Room temperature, inert atmosphere | Alkylation of carboxylate or amine groups |
| Purification | Organic extraction, distillation | Standard lab techniques | Isolation of pure compound |
Table 1: Summary of Synthesis Routes for Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
| Method | Starting Material | Key Reagents | Yield | Notes |
|---|---|---|---|---|
| Method A | Methylenecyclobutane derivative | I2, acetonitrile | 70-80% | Cyclization to carbamate, subsequent hydrolysis |
| Method B | Oxetane derivative | Formaldehyde, base | 65-75% | Hydroxymethylation step |
| Method C | Protected amino acids | Boc2O, methyl iodide | 60-70% | Protection and alkylation |
Note: Precise yields depend on specific substrate purity and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the compound allows for regioselective introduction and transformation of substituents .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve the use of photochemistry and other advanced techniques to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions on the bicyclic structure .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in the context of β-amino acids, the compound’s structure allows for the formation of oligomers with definite secondary structures .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related derivatives, highlighting key substituents, molecular weights, and applications:
Physicochemical and Reactivity Trends
- Polarity : Hydroxymethyl and hydroxy groups (e.g., in the target compound and ) increase hydrophilicity, enhancing aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., boron in ) activate the core for nucleophilic attacks, while electron-donating groups (e.g., methyl) stabilize cationic intermediates.
Biological Activity
Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, with the CAS number 2580223-92-1, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.31 g/mol
- IUPAC Name : this compound
- Purity : 95%
Synthesis
The synthesis of this compound has been described in literature, often utilizing cyclobutane derivatives as starting materials. A notable method involves the stereoselective addition of phenylselenyl bromide to cyclobutene derivatives, followed by ring closure and functional group modifications to yield the desired bicyclic structure .
Biological Activity
Antimicrobial Properties
Research indicates that compounds within the azabicyclo family exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent .
Cytotoxic Effects
Studies have explored the cytotoxicity of azabicyclo compounds against cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cell types, although further investigation is required to elucidate the underlying mechanisms .
Case Study 1: Antimicrobial Activity
In a controlled study evaluating the antimicrobial efficacy of various azabicyclo compounds, this compound demonstrated an inhibition zone of approximately 15 mm against Staphylococcus aureus, indicating moderate antibacterial activity .
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on human breast cancer cell lines (MCF-7) revealed that exposure to varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM .
The biological activity of this compound is hypothesized to be linked to its structural features, which allow for interaction with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation pathways.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate?
The synthesis typically involves bicyclic framework formation via [2+2] or [3+2] cycloadditions, followed by functionalization. For example, describes a procedure using DCC (dicyclohexylcarbodiimide) and CS₂ in Et₂O to introduce isothiocyanate groups to bicyclic amines, achieving 82% yield after column chromatography. Key steps include:
Cyclization : Use of Lewis acids or thermal conditions to form the bicyclic core.
Protection : tert-Butyl carbamate (Boc) protection of the amine group to enhance stability.
Hydroxymethylation : Introduction of hydroxymethyl via nucleophilic substitution or oxidation.
Post-synthesis purification often employs silica gel chromatography (hexane:EtOAc gradients) .
Advanced: How can researchers optimize reaction yields during the cyclization step for this bicyclic compound?
Low yields in cyclization often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to lower activation energy.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates.
- Temperature Control : Gradual warming (e.g., -10°C to RT in ) minimizes side reactions.
- Reagent Stoichiometry : Adjust equivalents of reagents like CS₂ (6.4 equiv. in ) to drive completion.
Post-reaction analysis via TLC or LC-MS ensures monitoring of intermediates .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To identify the bicyclic framework, Boc group (δ ~1.4 ppm for tert-butyl), and hydroxymethyl (δ ~3.5-4.0 ppm). reports NMR shifts for similar bicyclic carbamates.
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~3200-3600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., lists MW 211.26 for a related compound).
Cross-referencing with literature data (e.g., ) ensures accuracy .
Advanced: How can researchers resolve discrepancies between experimental NOESY data and predicted stereochemistry?
Unexpected NOESY correlations may indicate conformational flexibility or misassignment. Approaches include:
X-ray Crystallography : Definitive stereochemical assignment via SHELXL refinement ( ).
DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data.
Variable-Temperature NMR : Assess dynamic processes influencing NOE interactions.
For example, highlights WinGX/ORTEP for visualizing anisotropic displacement ellipsoids to confirm geometry .
Basic: What computational tools are used to predict the conformational stability of the bicyclic framework?
- Molecular Mechanics (MMFF94) : Quick assessment of strain energy in software like Avogadro.
- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizations in Gaussian or ORCA to evaluate lowest-energy conformers.
- Crystal Packing Analysis : Mercury (CCDC) to assess intermolecular interactions influencing stability.
notes SHELX’s role in refining crystallographic parameters for such analyses .
Advanced: How should researchers address inconsistent melting points across synthetic batches?
Inconsistencies often reflect purity or polymorphism. Solutions include:
- HPLC Purity Checks : Ensure >97% purity (as in ’s COA).
- Recrystallization Optimization : Test solvent pairs (e.g., EtOAc/hexane) to isolate pure polymorphs.
- DSC/TGA Analysis : Identify thermal decomposition profiles.
reports melting points for analogs (e.g., 138°C for a related hydrazino-carbamate), providing benchmarks .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
While specific data for this compound is limited, outlines methods for antitubercular analogs:
Microplate Alamar Blue Assay : Test inhibition of Mycobacterium tuberculosis H37Rv.
Cytotoxicity Screening : Use Vero cells to assess selectivity indices.
Enzyme Inhibition Assays : Target-specific enzymes (e.g., enoyl-ACP reductase) via spectrophotometry.
Dose-response curves (IC₅₀) and positive controls (e.g., isoniazid) validate results .
Advanced: How to design SAR studies for analogs with modified substituents on the bicyclic core?
Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-methyl or hydroxymethyl positions.
Biological Testing : Compare IC₅₀ values across analogs (as in ’s hydrazino derivatives).
Computational Docking : Use AutoDock Vina to predict binding modes against target proteins.
’s analogs (e.g., 9l, 9m) show how structural changes impact activity .
Basic: How can researchers validate the absence of impurities in the final product?
- Analytical HPLC : Use C18 columns with UV detection (e.g., 254 nm). specifies >97% purity via HPLC.
- LC-MS : Detect low-abundance impurities via high-resolution mass spectrometry.
- Elemental Analysis : Confirm C, H, N content matches theoretical values.
Cross-check with COA data (e.g., ’s 96.7% purity) .
Advanced: When crystallographic data conflicts with spectroscopic results, what steps should be taken?
Re-refinement : Re-analyze diffraction data using SHELXL ( ) to check for overfitting.
Multi-Technique Validation : Combine XRD, NMR, and IR to identify systematic errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
